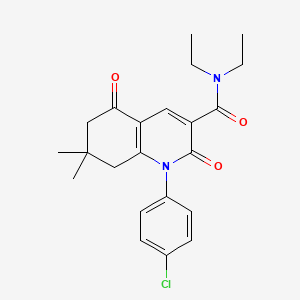![molecular formula C22H13ClF3N7O2 B10924813 N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10924813.png)
N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, a furyl group, and a trifluoromethyl group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the furyl and trifluoromethyl groups is usually carried out through substitution reactions under controlled conditions. The final step involves the coupling of the 6-chloro-3-pyridazinylamino group to the phenyl ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N~3~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form corresponding furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group would yield furanones, while reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N3-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (Lapatinib): A tyrosine kinase inhibitor used in cancer treatment.
N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitro-1H-pyrazole-3-carboxamide: Another compound with a similar core structure but different functional groups.
Uniqueness
N~3~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its metabolic stability and binding affinity to certain targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H13ClF3N7O2 |
|---|---|
Molecular Weight |
499.8 g/mol |
IUPAC Name |
N-[4-[(6-chloropyridazin-3-yl)amino]phenyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H13ClF3N7O2/c23-18-7-8-19(32-31-18)28-12-3-5-13(6-4-12)29-21(34)14-11-27-33-17(22(24,25)26)10-15(30-20(14)33)16-2-1-9-35-16/h1-11H,(H,28,32)(H,29,34) |
InChI Key |
RCOGYQUZAVRJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)NC5=NN=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-N-(1-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10924733.png)
![1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine](/img/structure/B10924740.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924744.png)
![13-(difluoromethyl)-11-(1,3-dimethylpyrazol-4-yl)-4-(ethylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B10924756.png)
![1-butyl-6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924759.png)
![4-[(4-chloropyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10924761.png)
![N-(2,4-dimethylphenyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10924780.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10924782.png)
![3,6-dicyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924790.png)
![N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10924809.png)

![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine](/img/structure/B10924821.png)
![N-(3-methoxypropyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B10924828.png)
![3,5-bis(3-methoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10924832.png)
